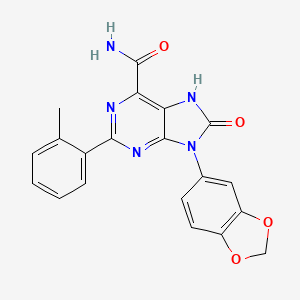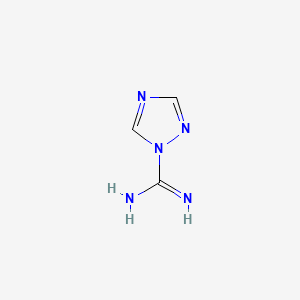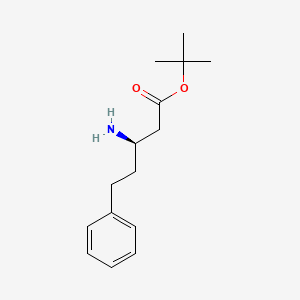![molecular formula C26H25N3O4S2 B3005287 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683261-33-8](/img/structure/B3005287.png)
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C26H25N3O4S2 and its molecular weight is 507.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Synthesis and Antimicrobial Evaluation : Thiazole derivatives, including compounds structurally similar to the specified chemical, have been synthesized and tested for antimicrobial activity. These derivatives demonstrated significant antimicrobial activity against various gram-positive and gram-negative bacterial species, as well as against fungal species like Candida albicans and Aspergillus niger. Electron-donating groups like hydroxyl and amino substitutions were associated with enhanced activity (Chawla, 2016).
Antimicrobial Agents : Another research synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showing potent antimicrobial activity. Some of these compounds were more effective than reference drugs against pathogenic strains, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
Anticancer Activity
Design and Synthesis for Anticancer Evaluation : A series of substituted benzamides, related to the specified compound, were synthesized and evaluated for anticancer activity against various cancer cell lines. Many of these compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Pro-apoptotic Anticancer Agents : Synthesized derivatives of indapamide, including compounds structurally related to the specified chemical, showed significant proapoptotic activity on melanoma cell lines. These compounds were evaluated as potential anticancer agents, with compound 12 (SGK 266) showing notable anticancer activity (Yılmaz et al., 2015).
Cardiac Electrophysiological Activity
- Selective Class III Agents : Compounds structurally similar to the specified chemical were synthesized and analyzed for cardiac electrophysiological activity. Some of these compounds showed potency comparable to sematilide, a selective class III agent used in clinical trials (Morgan et al., 1990).
Antimalarial and COVID-19 Drug Applications
- Antimalarial Sulfonamides as COVID-19 Drug : The reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, related to the specified compound, showed potential as antimalarial agents and were characterized for their ADMET properties. Some derivatives also displayed activity against COVID-19 related enzymes (Fahim & Ismael, 2021).
Antifungal Activity
- Antifungal Agents : New derivatives were synthesized and screened for antifungal activity. These compounds, structurally similar to the specified chemical, showed promising antifungal properties against various fungal strains (Narayana et al., 2004).
Other Applications
Antitubercular Activity : Synthesized compounds, structurally related to the specified chemical, were evaluated for antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. Some compounds exhibited notable activity, presenting them as potential antitubercular agents (Dighe et al., 2012).
Fluorescence and Anticancer Activity of Co(II) Complexes : Co(II) complexes of compounds structurally related to the specified chemical were synthesized and analyzed for their fluorescence properties and anticancer activity, particularly against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S2/c1-17-12-14-29(15-13-17)35(32,33)20-9-6-18(7-10-20)25(31)27-19-8-11-21(23(30)16-19)26-28-22-4-2-3-5-24(22)34-26/h2-11,16-17,30H,12-15H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLMECFCAQHYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-fluoroaniline](/img/structure/B3005204.png)
![N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3005205.png)


![N-(3-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3005209.png)
![3-(4-ethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005212.png)
![(S)-[1,4]Oxazepan-6-ol](/img/structure/B3005217.png)
![6-[5-(5-Methylthiophene-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3005218.png)
![N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride](/img/structure/B3005222.png)




![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B3005227.png)
